Prehelminthosporolactone
Overview
Description
Prehelminthosporolactone is a sesquiterpenoid compound produced by the fungus Bipolaris sorokiniana.
Preparation Methods
Synthetic Routes and Reaction Conditions: Prehelminthosporolactone can be isolated from the culture filtrates of Bipolaris species. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can be quantified using chromatographic techniques like high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Prehelminthosporolactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled laboratory conditions using specific reagents and catalysts .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Prehelminthosporolactone has several scientific research applications:
Agriculture: It is studied for its potential use as a natural herbicide due to its phytotoxic properties.
Plant Pathology: Researchers investigate its role in plant-fungal interactions and its potential to control plant diseases caused by Bipolaris species.
Chemistry: The compound is used as a model system to study sesquiterpenoid biosynthesis and chemical reactivity.
Mechanism of Action
Prehelminthosporolactone exerts its effects primarily through disruption of plant cell membranes. It targets specific molecular pathways involved in membrane integrity and function, leading to cell lysis and inhibition of plant growth . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with lipid metabolism and membrane-bound enzymes .
Comparison with Similar Compounds
- Prehelminthosporol
- Helminthosporal
- Victoxinine
- Isosativenediol
- Dihydroprehelminthosporol
- Sorokinianin
- Secolongifolenediol
- Drechslerine A
- Drechslerine D
Comparison: Prehelminthosporolactone is unique among these compounds due to its specific lactone structure, which imparts distinct chemical reactivity and biological activity. While other sesquiterpenoids like prehelminthosporol and helminthosporal also exhibit phytotoxic properties, this compound’s lactone ring makes it particularly effective in disrupting plant cell membranes .
Properties
IUPAC Name |
(1R,3R,7S,8S,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-8(2)10-5-6-15(4)9(3)12-13(10)11(15)7-17-14(12)16/h8,10-13H,3,5-7H2,1-2,4H3/t10-,11+,12+,13+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJUYCPYOZTNDX-MCZMQQNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3C1C(C2=C)C(=O)OC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@]2([C@@H]3[C@H]1[C@H](C2=C)C(=O)OC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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